molecular formula C11H17N5O3 B11631519 N,N,6-trimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine

N,N,6-trimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine

Cat. No.: B11631519
M. Wt: 267.28 g/mol
InChI Key: ZPESPERPLFTPAD-UHFFFAOYSA-N
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Description

N,N,6-trimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a morpholine ring, a nitro group, and multiple methyl groups attached to the pyrimidine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-trimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as 2,4,6-trimethylpyrimidine and morpholine.

    Methylation: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Hydroxylated or carbonyl derivatives of the original compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N,6-trimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: In studies related to enzyme inhibition and as a probe for understanding biological pathways.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,6-trimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and morpholine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N,6-trimethyl-2-(morpholin-4-yl)pyrimidin-4-amine: Lacks the nitro group, which affects its reactivity and applications.

    N,N,6-trimethyl-2-(4-methylphenyl)-imidazo[l,2-s]pyridine-3-acetamide: Contains an imidazo ring instead of a pyrimidine ring, leading to different chemical properties and applications.

Uniqueness

N,N,6-trimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine is unique due to the presence of both a nitro group and a morpholine ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17N5O3

Molecular Weight

267.28 g/mol

IUPAC Name

N,N,6-trimethyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine

InChI

InChI=1S/C11H17N5O3/c1-8-9(16(17)18)10(14(2)3)13-11(12-8)15-4-6-19-7-5-15/h4-7H2,1-3H3

InChI Key

ZPESPERPLFTPAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)N(C)C)[N+](=O)[O-]

Origin of Product

United States

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